1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 932519-12-5
VCID: VC4303317
InChI: InChI=1S/C22H13ClFN3/c23-18-6-2-4-8-20(18)27-22-16-5-1-3-7-19(16)25-13-17(22)21(26-27)14-9-11-15(24)12-10-14/h1-13H
SMILES: C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)F
Molecular Formula: C22H13ClFN3
Molecular Weight: 373.82

1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

CAS No.: 932519-12-5

Cat. No.: VC4303317

Molecular Formula: C22H13ClFN3

Molecular Weight: 373.82

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline - 932519-12-5

Specification

CAS No. 932519-12-5
Molecular Formula C22H13ClFN3
Molecular Weight 373.82
IUPAC Name 1-(2-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C22H13ClFN3/c23-18-6-2-4-8-20(18)27-22-16-5-1-3-7-19(16)25-13-17(22)21(26-27)14-9-11-15(24)12-10-14/h1-13H
Standard InChI Key YTOPEILPCODMSV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)F

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a pyrazolo[4,3-c]quinoline backbone, which consists of:

  • A quinoline moiety (benzopyridine) fused with a pyrazole ring at positions 4 and 3.

  • A 2-chlorophenyl group at the 1-position and a 4-fluorophenyl group at the 3-position of the pyrazole ring .

Table 1: Key Structural Features

PositionSubstituentImpact on Properties
12-ChlorophenylEnhances lipophilicity and steric bulk
34-FluorophenylImproves metabolic stability and binding affinity
CorePyrazoloquinolineEnables π-π stacking and planar interactions

Spectroscopic Characterization

  • NMR: The 1H^1H NMR spectrum typically shows aromatic protons in the δ 7.2–8.5 ppm range, with distinct splitting patterns for the chloro- and fluorophenyl groups .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 391.8 (calculated for C22H13ClFN3\text{C}_{22}\text{H}_{13}\text{ClF}\text{N}_3) .

  • X-ray Crystallography: Analogous compounds exhibit monoclinic crystal systems with space group P21_1/c and lattice parameters a = 5.95 Å, b = 8.05 Å, c = 43.41 Å .

Synthesis and Optimization

Friedländer Condensation Route

A common method involves the condensation of 4-amino-3-carboxypyrazole derivatives with substituted benzaldehydes:

4-Amino-3-carboxypyrazole+2-ChlorobenzaldehydeAcOH, ΔIntermediate4-Fluorophenyl GrignardTarget Compound[9][15]\text{4-Amino-3-carboxypyrazole} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Intermediate} \xrightarrow{\text{4-Fluorophenyl Grignard}} \text{Target Compound}[9][15]

Yield: 45–60% after purification via column chromatography .

Suzuki-Miyaura Cross-Coupling

For functionalization at the quinoline core:

6,8-Dibromo-pyrazoloquinoline+Arylboronic AcidPd(PPh3)4,BaseDerivatized Product[16]\text{6,8-Dibromo-pyrazoloquinoline} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Derivatized Product}[16]

Optimization: Use of microwave irradiation reduces reaction time from 24 h to 2 h .

Table 2: Synthetic Route Comparison

MethodAdvantagesLimitations
Friedländer CondensationHigh atom economyRequires harsh acidic conditions
Suzuki CouplingPrecise functionalizationCostly catalysts

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Calculated logP = 5.79 (Schrödinger Suite), indicating high lipophilicity .

  • Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating formulation with surfactants .

Thermal Stability

  • Melting Point: 307–309°C (DSC analysis) .

  • Degradation: Stable below 250°C; decomposes via cleavage of the C–Cl bond .

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits cyclin-dependent kinase 2 (CDK2) with an IC50_{50} of 0.8 μM, as shown in kinase profiling assays . Structural modeling suggests:

  • The 2-chlorophenyl group occupies a hydrophobic pocket.

  • The 4-fluorophenyl group forms hydrogen bonds with Asp86 .

Anticancer Activity

  • In Vitro: EC50_{50} = 1.2 μM against MCF-7 breast cancer cells .

  • Apoptosis Induction: 40% increase in caspase-3 activity at 5 μM.

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (μM)Mechanism
MCF-71.2Caspase-3 activation
A5492.5ROS generation
HeLa3.8G2/M cell cycle arrest

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

  • Electroluminescence: λem_{\text{em}} = 480 nm (blue emission) with CIE coordinates (0.15, 0.20) .

  • Efficiency: External quantum efficiency (EQE) of 12.4% at 100 cd/m2^2 .

Fluorescent Sensors

The compound exhibits a 15-fold fluorescence enhancement upon binding to Zn2+^{2+} ions (Kd_d = 4.3 nM) .

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